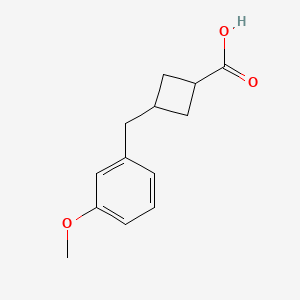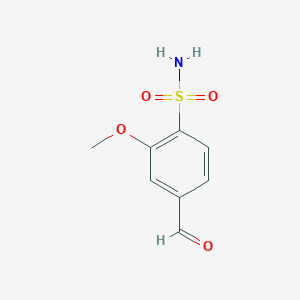
4-Formyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is characterized by the presence of a formyl group (-CHO), a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is typically a white to light yellow crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxybenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with sulfonamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-step processes that include the use of advanced equipment and techniques to optimize yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: 4-Formyl-2-methoxybenzenesulfonic acid.
Reduction: 4-Hydroxymethyl-2-methoxybenzenesulfonamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes. This inhibition can lead to antimicrobial and other pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonamide: An aromatic sulfonamide with similar structural features but lacking the formyl group.
Vanillin acetate: Contains a formyl and methoxy group but differs in its overall structure and functional groups.
5-Formyl-2-methoxybenzenesulfonamide: A positional isomer with the formyl group at a different position on the benzene ring.
Uniqueness
4-Formyl-2-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
4-formyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-13-7-4-6(5-10)2-3-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) |
Clave InChI |
JIJDCMFCAJBSGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


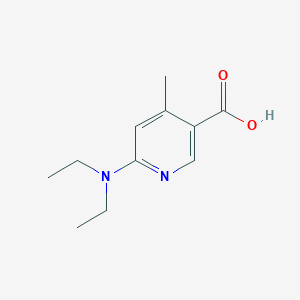
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
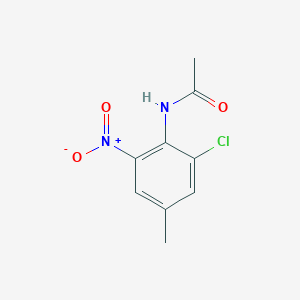
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
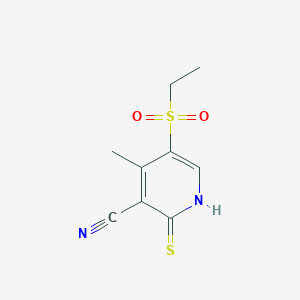
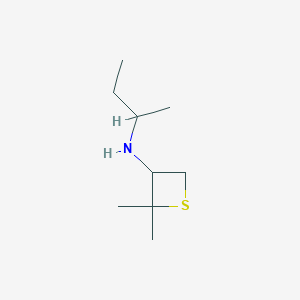


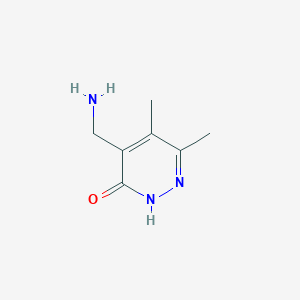
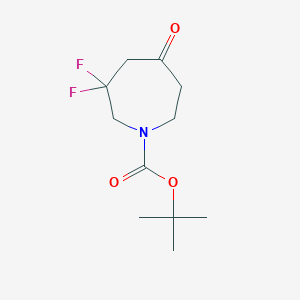
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
